1-(5-Aminopyridin-2-yl)piperidine-4-carboxamide dihydrochloride
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Overview
Description
1-(5-Aminopyridin-2-yl)piperidine-4-carboxamide dihydrochloride is a chemical compound with the molecular formula C11H16N4O.2HCl. It is a derivative of piperidine and pyridine, which are both important structures in medicinal chemistry.
Scientific Research Applications
1-(5-Aminopyridin-2-yl)piperidine-4-carboxamide dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Aminopyridin-2-yl)piperidine-4-carboxamide dihydrochloride typically involves the reaction of 5-aminopyridine with piperidine-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, and the product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
1-(5-Aminopyridin-2-yl)piperidine-4-carboxamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperidine derivatives. These products have various applications in medicinal chemistry and drug development .
Mechanism of Action
The mechanism of action of 1-(5-Aminopyridin-2-yl)piperidine-4-carboxamide dihydrochloride involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved are still under investigation, but it is believed to affect neurotransmitter systems and inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Such as piperidine-4-carboxamide and piperidine-4-carboxylic acid.
Pyridine derivatives: Such as 5-aminopyridine and 2-aminopyridine.
Uniqueness
1-(5-Aminopyridin-2-yl)piperidine-4-carboxamide dihydrochloride is unique due to its combined piperidine and pyridine structure, which imparts distinct chemical and biological properties. This dual structure allows it to interact with a wide range of molecular targets, making it a versatile compound in scientific research .
Properties
IUPAC Name |
1-(5-aminopyridin-2-yl)piperidine-4-carboxamide;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O.2ClH/c12-9-1-2-10(14-7-9)15-5-3-8(4-6-15)11(13)16;;/h1-2,7-8H,3-6,12H2,(H2,13,16);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNUTTLTMWGPJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC=C(C=C2)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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